2-(4-Hexyloxybenzoyl)-3-methylpyridine
Overview
Description
Scientific Research Applications
Supramolecular Association in Organic Acid–Base Salts : Research on similar compounds to 2-(4-Hexyloxybenzoyl)-3-methylpyridine, such as 2-amino-4-methylpyridinium salts with different benzoic acids, has revealed their ability to form hydrogen-bonded supramolecular associations. These associations are crucial in the development of organic salts with proton transfer to pyridine moieties, leading to supramolecular structures with extensive classical hydrogen bonds and noncovalent interactions. Such structures have potential applications in the field of molecular self-assembly and crystal engineering (Khalib et al., 2014).
Synthesis and Structural Study of Crown Ethers : The synthesis and structural analysis of crown ethers, specifically those involving reactions between benzo-15-crown-5 ethers and pyridine derivatives, suggest possible applications in complexation and tautomerism studies. Such research might have implications in understanding molecular interactions and formations relevant to this compound (Hayvalı et al., 2003).
Molecular and Crystal Structure Studies : Studies on organic acid-base salts, similar in structure to this compound, focus on their molecular and crystal structure. Understanding these structures is crucial in pharmaceutical and material science applications, where molecular arrangement and stability are important (Thanigaimani et al., 2015).
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Hexyloxybenzoyl)-3-methylpyridine are currently unknown . These effects could range from modulation of enzyme activity to alteration of signal transduction pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins.
Biochemical Analysis
Biochemical Properties
2-(4-Hexyloxybenzoyl)-3-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative and reductive processes, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and impaired metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative and reductive reactions. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation within specific tissues can impact its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
(4-hexoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-14-22-17-11-9-16(10-12-17)19(21)18-15(2)8-7-13-20-18/h7-13H,3-6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQJDZHXITPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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